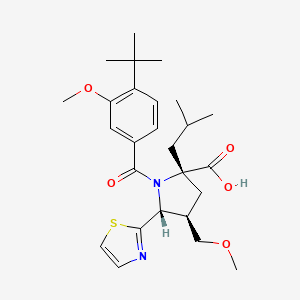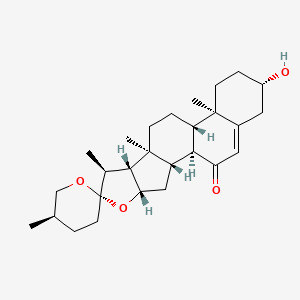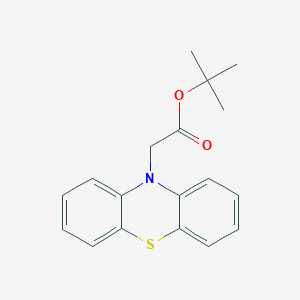
4-Pentadecylaniline
Descripción general
Descripción
4-Pentadecylaniline is a chemical compound with the molecular formula C21H37N . It has an average mass of 303.525 Da and a monoisotopic mass of 303.292603 Da .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.52500 . Unfortunately, the sources do not provide additional information on its physical and chemical properties such as density, boiling point, melting point, etc .
Aplicaciones Científicas De Investigación
Polymerization at Fluid Surfaces
4-Pentadecylaniline and its derivatives, such as 2-pentadecylaniline, have been studied for their polymerization at fluid surfaces. Research by Bodalia and Duran (1993) in the Journal of the American Chemical Society examined the polymerization of 2-pentadecylaniline at the air/aqueous acid interface, highlighting the kinetics, thermodynamics, and mechanism involved in this process (Bodalia & Duran, 1993).
Chemical Polymerization at Liquid/Liquid Interface
Sigmund and Duran (1993) in Macromolecules focused on the chemical polymerization of 2-pentadecylaniline confined to a planar aqueous/cyclohexane interface. Their work provides insights into the behavior of this compound under different sulfuric acid concentrations (Sigmund & Duran, 1993).
Surface Behavior and Kinetics in Polymerization
The study of the surface behavior of alkyl-substituted aniline surfactants, including this compound, was conducted by Kloeppner and Duran (1998) in Langmuir. This research delves into the kinetics of polymerization in a Langmuir film, providing valuable information on the molecular dynamics at the air-aqueous interface (Kloeppner & Duran, 1998).
Synthesis and Characterization in Polyamides
In the European Polymer Journal, More, Pasale, and Wadgaonkar (2010) explored the synthesis and characterization of polyamides containing pendant pentadecyl chains. This research is significant in understanding the applications of this compound and its derivatives in creating new polyamide materials with enhanced properties (More, Pasale, & Wadgaonkar, 2010).
Electrochemical Aspects in Polymerization
The electrochemically mediated polymerization of 2-pentadecylaniline confined to a planar liquid-liquid interface was studied by Sigmund et al. (1995) in Macromolecular Chemistry and Physics. Their research provides insight into the interfacial polymerization process and the electrochemical behavior of the resulting polymer (Sigmund et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
4-pentadecylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22)19-17-20/h16-19H,2-15,22H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDQQMZUTLFLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70797314 | |
| Record name | 4-Pentadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70797314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68777-67-3 | |
| Record name | 4-Pentadecylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70797314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B3279079.png)

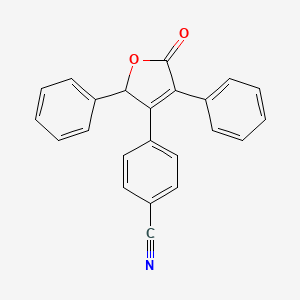
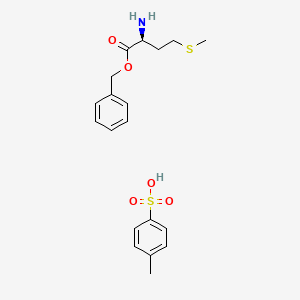
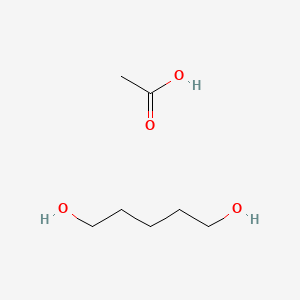
![3-(4-Bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)
